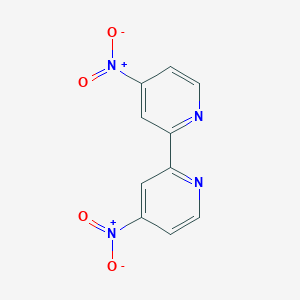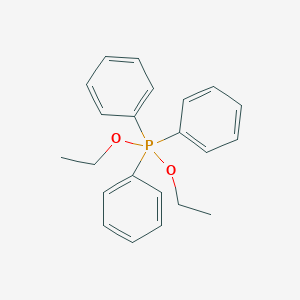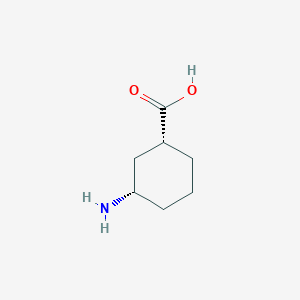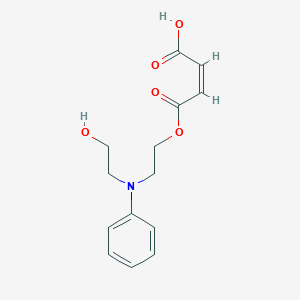
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester, commonly known as hydroxyethylpiperazine ethanesulfonic acid (HEPES), is a zwitterionic buffering agent widely used in biochemical and biological research. HEPES is a versatile compound that is used in various applications due to its unique properties.
Mecanismo De Acción
HEPES acts as a proton acceptor and donor, which helps to maintain the pH of the solution at a constant level. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. HEPES does not interfere with biological reactions because it does not react with metal ions or form complexes.
Biochemical and Physiological Effects:
HEPES has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity. However, HEPES is relatively expensive compared to other buffering agents. It is also not stable at high temperatures and can decompose at pH values below 6.0.
Direcciones Futuras
HEPES is a versatile compound that has many potential applications in biological and biochemical research. Future research could focus on developing new derivatives of HEPES that have improved stability and lower cost. HEPES could also be used in drug delivery systems, as it has a low toxicity and does not interfere with biological reactions.
Métodos De Síntesis
HEPES is synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-chloroethylpiperazine in the presence of a base. The reaction yields HEPES and 2-hydroxyethylpiperazine (HEP). The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
HEPES is widely used in biological and biochemical research. It is a buffering agent that maintains the pH of the solution at a constant level. HEPES is used in cell culture media, protein purification, and enzyme assays. It is also used in electrophoresis, DNA sequencing, and western blotting. HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity.
Propiedades
Número CAS |
15772-26-6 |
|---|---|
Fórmula molecular |
C14H19NO6 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
Clave InChI |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Otros números CAS |
15772-26-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





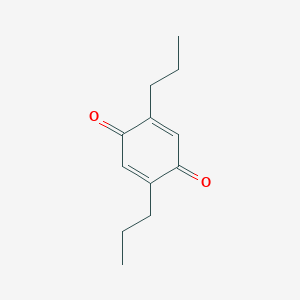

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)


